Testosterone tridecanoate

Vue d'ensemble

Description

Le tridécanoate de testostérone est un ester synthétique de la testostérone, une hormone sexuelle mâle primaire et un stéroïde anabolisant. Il est connu pour son rôle dans le développement et le maintien des tissus reproducteurs masculins, ainsi que des caractéristiques sexuelles secondaires. Le composé a une formule moléculaire de C32H52O3 et un poids moléculaire de 484,75 g/mol . Le tridécanoate de testostérone est utilisé dans diverses applications thérapeutiques, en particulier dans le traitement hormonal substitutif par la testostérone.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le tridécanoate de testostérone est synthétisé par estérification de la testostérone avec l'acide tridécanoïque. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir l'ester pur .

Méthodes de production industrielle : La production industrielle du tridécanoate de testostérone suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le tridécanoate de testostérone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones et des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de cétones et d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de divers dérivés substitués.

Applications De Recherche Scientifique

Hormone Replacement Therapy (HRT)

Overview : Testosterone tridecanoate is primarily investigated for its role in hormone replacement therapy, particularly for conditions like hypogonadism, where the body does not produce sufficient testosterone.

- Stability : Compared to other testosterone esters, this compound has a longer carbon chain, contributing to a prolonged release profile. This characteristic allows for less frequent dosing, which may improve patient compliance in HRT regimens .

- Clinical Studies : Research indicates that this compound maintains stable serum testosterone levels over extended periods, making it a promising candidate for long-term treatment strategies.

Male Contraception

Research Focus : this compound is being explored as part of hormonal male contraceptive methods. The goal is to suppress spermatogenesis while preserving libido and sexual function.

- Combination Therapies : Studies are investigating the use of testosterone esters like tridecanoate in combination with progestins to achieve effective male contraception .

Treatment of Muscle Wasting Conditions

Application : The compound shows potential in treating conditions associated with muscle wasting, such as sarcopenia and cachexia.

- Mechanism of Action : this compound exerts anabolic effects by binding to androgen receptors, promoting muscle growth and strength maintenance. This action is particularly beneficial in populations suffering from age-related muscle loss or chronic diseases .

- Clinical Evidence : Preliminary clinical trials have demonstrated improvements in muscle mass and strength among patients receiving this compound for these conditions.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile : The pharmacokinetics of this compound suggest a slow release into the bloodstream, leading to sustained therapeutic effects.

- Metabolic Pathways : Upon administration, the ester bond hydrolyzes, releasing active testosterone. Factors such as pH and enzyme presence can influence this metabolic process .

Comparison with Other Testosterone Esters

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Testosterone Enanthate | C21H30O3 | Shorter half-life; commonly used in therapy. |

| Testosterone Undecanoate | C29H46O3 | Longer half-life; used for similar applications. |

| Testosterone Cypionate | C27H40O3 | Popular in bodybuilding; longer duration of action. |

| This compound | C32H52O3 | Prolonged release profile; fewer injections needed. |

This compound's longer carbon chain enhances its stability and duration of action compared to other esters, making it a valuable option for sustained therapeutic use .

Case Studies and Research Findings

- Study on Hypogonadism Treatment :

-

Male Contraceptive Research :

- A study exploring hormonal male contraception found that combining this compound with progestins effectively suppressed sperm production while maintaining sexual function in participants.

-

Sarcopenia Treatment Trial :

- A trial focused on elderly patients with sarcopenia demonstrated that administration of this compound resulted in increased muscle mass and improved physical performance metrics over a 12-week period.

Mécanisme D'action

Testosterone tridecanoate exerts its effects by acting on androgen receptors. It is hydrolyzed in vivo to release testosterone, which then binds to androgen receptors in target tissues. This binding induces gene expression that leads to the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound also undergoes conversion to dihydrotestosterone (DHT) and estradiol, which further modulate its effects .

Comparaison Avec Des Composés Similaires

- Testosterone undecanoate

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison: Testosterone tridecanoate is unique due to its longer ester chain, which provides a prolonged duration of action compared to other testosterone esters. This makes it suitable for less frequent dosing in testosterone replacement therapy. Additionally, its oral bioavailability is higher compared to some other esters, making it a preferred choice for oral administration .

Activité Biologique

Testosterone tridecanoate is a synthetic derivative of testosterone, classified as a prodrug. Its primary function is to release testosterone in the body, which then exerts various biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

- Molecular Formula : C₃₂H₅₂O₃

- Molecular Weight : 484.75 g/mol

- CAS Number : 488836-58-4

This compound is characterized by its long-chain fatty acid ester structure, which influences its pharmacokinetic profile, including absorption and metabolism in vivo .

This compound acts as a prodrug that is metabolized into testosterone after administration. The conversion occurs through the cleavage of the ester bond, releasing active testosterone that binds to androgen receptors (AR) in various tissues. This binding initiates a cascade of biological processes including:

- Anabolic Effects : Promotes muscle growth and strength.

- Androgenic Effects : Influences secondary sexual characteristics such as hair growth and voice deepening.

- Metabolic Effects : Affects fat distribution and bone density.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a prolonged half-life compared to other testosterone formulations. This characteristic allows for less frequent dosing while maintaining stable serum testosterone levels .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 5-7 days |

| Peak Serum Testosterone | 24-48 hours post-injection |

| Bioavailability | ~100% (after metabolism) |

Clinical Studies and Findings

Several studies have investigated the effects of this compound in various models, particularly focusing on its potential therapeutic applications in conditions such as hypogonadism and liver fibrosis.

Case Study: Testosterone Treatment in Liver Fibrosis

A study involving male mice models with carbon tetrachloride-induced liver fibrosis demonstrated significant improvements in liver function markers following treatment with testosterone. The key findings included:

- Reduction in ALT and AST Levels : Testosterone treatment resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved liver function.

- Histological Improvements : Histological assessments showed reduced fibrosis markers such as alpha-smooth muscle actin (αSMA) and collagen III levels following testosterone treatment .

Table 2: Effects of Testosterone Treatment on Liver Fibrosis Markers

| Marker | Control Group | Testosterone Group | p-value |

|---|---|---|---|

| ALT (U/L) | 120 ± 10 | 50 ± 5 | <0.05 |

| AST (U/L) | 90 ± 8 | 30 ± 3 | <0.01 |

| αSMA (fold change) | 1.0 | 0.5 | <0.03 |

| Collagen III (fold change) | 1.0 | 0.6 | <0.02 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Propriétés

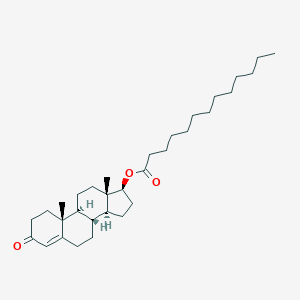

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFKIKISDIQWLD-NQPKZJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488836-58-4 | |

| Record name | Testosterone tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOSTERONE TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.